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Compound of Interest

N-Methylindan-2-amine
Compound Name:
hydrochloride

Cat. No.: B173241

Executive Summary

N-Methylindan-2-amine hydrochloride is a synthetic compound belonging to the 2-
aminoindan class of molecules, which are rigid analogs of phenethylamines. It is primarily
investigated for its effects on the central nervous system, where it demonstrates activity as a
selective norepinephrine transporter (NET) inhibitor and releasing agent. This technical guide
provides a comprehensive overview of its fundamental chemical and physical properties,
detailed experimental protocols for its synthesis and analysis, and a summary of its known
pharmacological mechanism of action. The information is intended to serve as a core resource
for professionals engaged in neuroscience research and the development of novel therapeutics

targeting noradrenergic pathways.

Core Physicochemical Properties

The fundamental properties of N-Methylindan-2-amine hydrochloride are summarized below.
This data is critical for handling, formulation, and experimental design.
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Property Value Citations
CAS Number 10408-85-2 [1]
Molecular Formula C10H14CIN [1]
Molecular Weight 183.68 g/mol [1]
Appearance White to off-white crystalline

solid/powder
Melting Point 230-233 °C
Solubility Water, Alcohols: Soluble

DMF: 25 mg/mL

DMSO: 20 mg/mL

PBS (pH 7.2): 10 mg/mL

Ethanol: 3 mg/mL

Methanol: 1 mg/mL

Ether: Slightly soluble

Storage Conditions

Store at room temperature or
2-8°C in a dry, sealed
container away from oxidizing

agents.

N-methyl-2,3-dihydro-1H-

IUPAC Name _ _ _
inden-2-amine hydrochloride
N-methyl-2-Al HCI, NM-2-Al,

Synonyms 2,3-Dihydro-N-methyl-1H-

inden-2-amine hydrochloride

Experimental Protocols

Detailed methodologies for the synthesis and characterization of N-Methylindan-2-amine

hydrochloride are provided below.
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Synthesis via Reductive Amination

This protocol describes the synthesis of N-Methylindan-2-amine from 2-aminoindan, followed
by conversion to its hydrochloride salt. Reductive amination is a standard and efficient method
for N-methylation of primary amines.[2][3]

Reaction Scheme: 2-Aminoindan + Formaldehyde --(NaBH3CN)--> N-Methylindan-2-amine --
(HCI)--> N-Methylindan-2-amine HCI

Materials:

e 2-Aminoindan

o Formaldehyde (37% solution in water)

e Sodium cyanoborohydride (NaBHsCN)

e Methanol (anhydrous)

e Dichloromethane (DCM)

o Hydrochloric acid (concentrated or as a solution in diethyl ether)
e Sodium bicarbonate (saturated aqueous solution)
e Brine (saturated agueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQOa)
Procedure:

¢ Imine Formation: In a round-bottom flask, dissolve 2-aminoindan (1.0 eq) in anhydrous
methanol. Add formaldehyde solution (1.2 eq) dropwise while stirring at room temperature.
Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

e Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium
cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
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» Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-24
hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

o Work-up: Quench the reaction by slowly adding water. Concentrate the mixture under
reduced pressure to remove the methanol. Add dichloromethane to extract the organic
components.

 Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution,
water, and brine. Dry the organic layer over anhydrous MgSOQea, filter, and concentrate under
reduced pressure to yield crude N-Methylindan-2-amine as a free base. The crude product
can be further purified by column chromatography if necessary.

o Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like
diethyl ether or ethyl acetate. Add a stoichiometric amount of hydrochloric acid (e.g., a 2M
solution in diethyl ether) dropwise while stirring. The hydrochloride salt will precipitate out of
the solution.

« |solation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry
under vacuum to yield N-Methylindan-2-amine hydrochloride as a crystalline solid.

Structural and Purity Analysis

NMR is used to confirm the chemical structure of the synthesized compound.
Sample Preparation:

» Dissolve 5-10 mg of the final hydrochloride salt in a suitable deuterated solvent, such as
Deuterium Oxide (D20) or Methanol-da.

e Add a small amount of an internal standard like Tetramethylsilane (TMS) or a suitable
reference for aqueous solvents.

o Transfer the solution to a 5 mm NMR tube.[4]

Expected *H NMR Signals:
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e Aromatic Protons: Signals in the aromatic region (~7.0-7.5 ppm) corresponding to the four
protons on the benzene ring.

 Aliphatic Protons: A multiplet for the methine proton (CH-N) and complex multiplets for the
four benzylic protons (CHz).

» N-Methyl Protons: A singlet corresponding to the three protons of the methyl group attached
to the nitrogen (~2.5-3.0 ppm). The exact chemical shift will be influenced by the solvent and
protonation state.

HPLC is used to determine the purity of the final compound. A reverse-phase method is
typically suitable for this class of molecules.[5][6]

Instrumentation & Conditions:
e HPLC System: A standard HPLC system with a UV detector.
e Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um patrticle size).

o Mobile Phase: A gradient of Acetonitrile (MeCN) and water, both containing an additive like
0.1% Trifluoroacetic Acid (TFA) or Formic Acid for MS compatibility.[5]

e Flow Rate: 1.0 mL/min.

o Detection: UV detection at a wavelength of ~254 nm or ~262 nm.[7]
« Injection Volume: 10 pL.

Procedure:

o Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., 1
mg/mL).

o Equilibrate the column with the initial mobile phase conditions until a stable baseline is
achieved.

« Inject the sample and run the gradient elution.
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o Purity is determined by integrating the peak area of the main component relative to the total
peak area in the chromatogram.

Visualized Workflows and Mechanisms

The following diagrams illustrate the key processes and mechanisms associated with N-
Methylindan-2-amine hydrochloride.
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Caption: Workflow for the synthesis of N-Methylindan-2-amine HCI.
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Caption: General workflow for analytical characterization.
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Caption: Proposed mechanism of action at the noradrenergic synapse.
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N-Methylindan-2-amine hydrochloride is an N-alkylated analog of phenethylamine,
structurally constrained by the indan ring system.[8] Its primary pharmacological activity stems
from its interaction with monoamine transporters.[9] Specifically, studies have identified N-
methyl-2-aminoindane as a selective norepinephrine transporter (NET) inhibitor and a
norepinephrine releaser. This dual action leads to an increased concentration of norepinephrine
in the synaptic cleft, thereby enhancing noradrenergic signaling.

The parent compound, 2-aminoindan (2-Al), is a potent substrate for both the norepinephrine
transporter (NET) and the dopamine transporter (DAT).[9] The addition of the N-methyl group
appears to shift this selectivity. Research by Cannon et al. demonstrated that N-alkylated 2-
aminoindan derivatives could produce analgesic effects in mice (measured by increased hot-
plate reaction time) without inducing the dopaminergic effects typically associated with
psychostimulants.[8][10] This suggests a primary action on central noradrenergic pathways,
distinct from dopaminergic stimulation.[8]

Biological Effects in Preclinical Models

o Noradrenergic Activity: The compound is used in research to study central noradrenergic
mechanisms due to its selective action on NET.[8]

o Analgesic Effects: In mouse models, it has been shown to increase hot-plate reaction time,
an indicator of analgesic or antinociceptive effects. This effect was not blocked by the opioid
antagonist naloxone, indicating a non-opioid mechanism of action.[10]

e Lack of Dopaminergic Stimulation: Unlike many phenethylamine-based stimulants, it does
not appear to elicit significant dopaminergic effects, which may reduce its potential for abuse
compared to compounds that strongly affect the dopamine system.[3][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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